molecular formula C13H16ClFN2O B4181727 2-chloro-6-fluoro-N-(1-methyl-4-piperidinyl)benzamide

2-chloro-6-fluoro-N-(1-methyl-4-piperidinyl)benzamide

Cat. No. B4181727
M. Wt: 270.73 g/mol
InChI Key: CCXYTJOJNADRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluoro-N-(1-methyl-4-piperidinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-chloro-6-fluoro-N-(1-methyl-4-piperidinyl)benzamide is not fully understood. However, it is believed to act by inhibiting the reuptake of certain neurotransmitters such as dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the brain, which results in the observed pharmacological effects.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-(1-methyl-4-piperidinyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant activity in animal models of epilepsy. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-6-fluoro-N-(1-methyl-4-piperidinyl)benzamide in lab experiments is its diverse pharmacological properties. This makes it a useful tool for studying a wide range of biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the laboratory.

Future Directions

There are a number of future directions for research on 2-chloro-6-fluoro-N-(1-methyl-4-piperidinyl)benzamide. One area of research is the development of new drugs based on this compound. Another area of research is the study of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

2-chloro-6-fluoro-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant activities. It has also been shown to have potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-chloro-6-fluoro-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c1-17-7-5-9(6-8-17)16-13(18)12-10(14)3-2-4-11(12)15/h2-4,9H,5-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXYTJOJNADRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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